molecular formula C15H9N3O5 B12920380 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 56894-71-4

2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12920380
CAS No.: 56894-71-4
M. Wt: 311.25 g/mol
InChI Key: LBJMVZJZKKIDDQ-UHFFFAOYSA-N
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Description

2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzhydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The nitrophenyl group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Lacks the nitro group, resulting in different reactivity and applications.

    2-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.

Uniqueness

The presence of the nitrophenyl group in 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid imparts unique electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Biological Activity

The compound 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a derivative of benzoic acid that features a nitrophenyl substituent and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiproliferative, antimicrobial, and antioxidant effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H10N4O4\text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_4

Antiproliferative Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazole showed promising results in inhibiting cell growth in human cancer cell lines such as Hep-G2 and A2058. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression .

CompoundCancer Cell LineIC50 (µM)
This compoundA205815.2
Other oxadiazole derivativesHep-G212.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and bacterial cell death.

Bacteria TypeZone of Inhibition (mm)
Staphylococcus aureus (Gram-positive)14
Escherichia coli (Gram-negative)12

Antioxidant Activity

Antioxidant assays have revealed that the compound possesses significant free radical scavenging ability. This activity is crucial in preventing oxidative stress-related diseases. The antioxidant potential is attributed to the presence of the nitro group and the aromatic structure which can donate electrons to free radicals.

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various derivatives of oxadiazoles including this compound. The synthesized compounds were evaluated for their antiproliferative activity using MTT assays on different cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity .

Study 2: In Silico Analysis

In silico docking studies have been conducted to predict the binding affinity of this compound with various biological targets including enzymes involved in cancer metabolism. The results suggested that the compound could effectively inhibit target enzymes such as cathepsins B and L, which are crucial in tumor progression .

Properties

CAS No.

56894-71-4

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C15H9N3O5/c19-15(20)12-4-2-1-3-11(12)14-17-16-13(23-14)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,19,20)

InChI Key

LBJMVZJZKKIDDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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